3-Chloro-5-methoxybenzonitrile
Overview
Description
3-Chloro-5-methoxybenzonitrile: is an organic compound with the molecular formula C8H6ClNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Chemistry:
- 3-Chloro-5-methoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
- In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Safety and Hazards
3-Chloro-5-methoxybenzonitrile is classified under the GHS07 hazard class. The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of other compounds
Mode of Action
As a chemical intermediate, its interaction with biological targets would depend on the final compound it is used to synthesize .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic profile would largely depend on the properties of the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be largely dependent on the final compound it is used to synthesize .
Action Environment
As a chemical intermediate, these factors would likely depend on the properties of the final compound it is used to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Chloro-5-methoxybenzonitrile typically begins with 3-chloro-5-methoxybenzaldehyde.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-5-methoxybenzonitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium methoxide would yield 3-methoxy-5-methoxybenzonitrile.
Comparison with Similar Compounds
3-Chloro-4-methoxybenzonitrile: Similar structure but with the methoxy group at the fourth position.
3-Chloro-2-methoxybenzonitrile: Methoxy group at the second position.
4-Chloro-5-methoxybenzonitrile: Chlorine and methoxy groups at the fourth and fifth positions, respectively.
Uniqueness:
Properties
IUPAC Name |
3-chloro-5-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJBKZKDIVECQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620630 | |
Record name | 3-Chloro-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473923-96-5 | |
Record name | 3-Chloro-5-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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